2,7-Dibromo-2'-methoxy-9,9'-spirobi[fluorene]
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Overview
Description
2,7-Dibromo-2’-methoxy-9,9’-spirobi[fluorene] is a chemical compound that belongs to the class of spirobifluorenes. These compounds are known for their unique structural features, which include a spiro linkage that connects two fluorene units. This particular compound is characterized by the presence of bromine atoms at the 2 and 7 positions and a methoxy group at the 2’ position. It is widely used in the field of organic electronics due to its high photoluminescence and electroluminescent quantum efficiency .
Preparation Methods
The synthesis of 2,7-Dibromo-2’-methoxy-9,9’-spirobi[fluorene] typically involves the following steps:
Starting Material: The synthesis begins with 2,7-dibromo-9-fluorenone.
Grignard Reaction: The 2,7-dibromo-9-fluorenone is reacted with a Grignard reagent of 2-bromobiphenyl to form the spirobifluorene structure.
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2,7-Dibromo-2’-methoxy-9,9’-spirobi[fluorene] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form larger conjugated systems.
Common reagents used in these reactions include palladium catalysts, Grignard reagents, and various organometallic compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,7-Dibromo-2’-methoxy-9,9’-spirobi[fluorene] has a wide range of applications in scientific research, including:
Organic Electronics: It is used as a host material in organic light-emitting diodes (OLEDs) due to its high photoluminescence and electroluminescent quantum efficiency.
Photovoltaics: The compound is also used in the development of organic photovoltaic cells.
Material Science: It is employed in the synthesis of various spirobifluorene-based small molecules and polymers for advanced material applications.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-2’-methoxy-9,9’-spirobi[fluorene] in organic electronics involves its ability to act as a host material that facilitates the transport of electrons and holes. The spiro linkage in the molecule helps in decreasing the crystallization tendency and increases the color stability by preventing the formation of aggregates or excimers . This enhances the performance and longevity of devices such as OLEDs.
Comparison with Similar Compounds
2,7-Dibromo-2’-methoxy-9,9’-spirobi[fluorene] can be compared with other similar compounds such as:
2,7-Dibromo-9,9’-spirobi[fluorene]: Lacks the methoxy group, which may affect its electronic properties and applications.
2,7-Dibromo-9-fluorenone: Contains a carbonyl group instead of the spiro linkage, leading to different reactivity and applications.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Features dimethyl groups instead of the spiro linkage, resulting in different structural and electronic properties.
The uniqueness of 2,7-Dibromo-2’-methoxy-9,9’-spirobi[fluorene] lies in its combination of bromine atoms, methoxy group, and spiro linkage, which collectively contribute to its high photoluminescence and electroluminescent quantum efficiency.
Properties
Molecular Formula |
C26H16Br2O |
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Molecular Weight |
504.2 g/mol |
IUPAC Name |
2',7'-dibromo-2-methoxy-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C26H16Br2O/c1-29-17-8-11-21-18-4-2-3-5-22(18)26(25(21)14-17)23-12-15(27)6-9-19(23)20-10-7-16(28)13-24(20)26/h2-14H,1H3 |
InChI Key |
QFIFFVVZZQIUBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br |
Origin of Product |
United States |
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